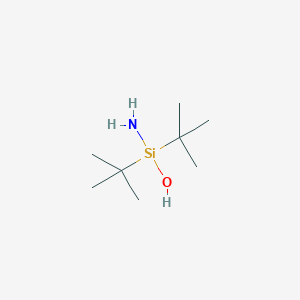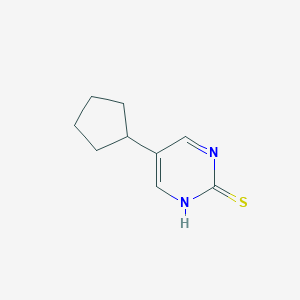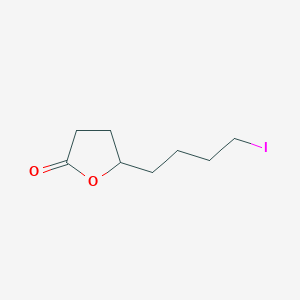
1,2-Dioxetane, 3,3,4,4-tetraphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dioxetane, 3,3,4,4-tetraphenyl-: is a heterocyclic organic compound characterized by a four-membered ring containing two oxygen atoms and two carbon atoms. This compound is a derivative of 1,2-dioxetane, which is known for its chemiluminescent properties. The presence of four phenyl groups attached to the carbon atoms enhances its stability and makes it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dioxetane, 3,3,4,4-tetraphenyl- can be synthesized through the [2+2] cycloaddition of two carbonyl compounds. This method involves the reaction of two molecules of benzaldehyde in the presence of a suitable catalyst under controlled conditions to form the dioxetane ring .
Industrial Production Methods: While specific industrial production methods for 1,2-dioxetane, 3,3,4,4-tetraphenyl- are not well-documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions: 1,2-Dioxetane, 3,3,4,4-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding peroxides.
Reduction: Reduction reactions can convert the dioxetane ring into more stable compounds.
Substitution: Phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products:
Oxidation: Formation of peroxides and other oxygenated derivatives.
Reduction: Conversion to more stable alcohols or hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
1,2-Dioxetane, 3,3,4,4-tetraphenyl- has several applications in scientific research:
Chemistry: Used as a chemiluminescent probe in various analytical techniques.
Biology: Employed in bioluminescence studies to understand cellular processes.
Medicine: Investigated for its potential use in diagnostic assays and imaging.
Industry: Utilized in the development of light-emitting devices and sensors
作用機序
The mechanism of action of 1,2-dioxetane, 3,3,4,4-tetraphenyl- involves the cleavage of the dioxetane ring, leading to the formation of excited-state intermediatesThe molecular targets and pathways involved include interactions with enzymes and other biomolecules that facilitate the cleavage and subsequent light emission .
類似化合物との比較
Similar Compounds:
1,2-Dioxetane: The parent compound with similar chemiluminescent properties.
3,3,4,4-Tetramethyl-1,2-dioxetane: A derivative with methyl groups instead of phenyl groups.
1,3-Dioxetane: A structural isomer with different stability and reactivity
Uniqueness: 1,2-Dioxetane, 3,3,4,4-tetraphenyl- is unique due to its enhanced stability provided by the phenyl groups, making it more suitable for various applications compared to its methyl-substituted counterparts. Its chemiluminescent properties are also more pronounced, making it a valuable tool in scientific research .
特性
| 90656-63-6 | |
分子式 |
C26H20O2 |
分子量 |
364.4 g/mol |
IUPAC名 |
3,3,4,4-tetraphenyldioxetane |
InChI |
InChI=1S/C26H20O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(28-27-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChIキー |
LPMALQMXMOOTCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(OO2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)


![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)
